2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
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Overview
Description
2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticonvulsant drugs. The structure of this compound includes a phenyl group, a tosylpiperazine moiety, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmission.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to anticonvulsant effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with a similar structure but different substituents on the piperazine ring.
N-phenylacetamide sulphonamides: Compounds with sulphonamide groups that exhibit different biological activities.
Uniqueness
2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with neuronal channels, making it a valuable candidate for anticonvulsant drug development.
Properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c1-18-7-9-20(10-8-18)28(26,27)24-15-13-23(14-16-24)12-11-22-21(25)17-19-5-3-2-4-6-19;/h2-10H,11-17H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKBJPGLYJPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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